molecular formula C15H24O2 B13843087 4-Nonylresorcinol CAS No. 18979-67-4

4-Nonylresorcinol

Cat. No.: B13843087
CAS No.: 18979-67-4
M. Wt: 236.35 g/mol
InChI Key: RVHJRIXOUQNFIL-UHFFFAOYSA-N
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Description

4-Nonylresorcinol, also known as 1,3-benzenediol, 4-nonyl, is a chemical compound with the molecular formula C15H24O2. It is a member of the resorcinol family, characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is known for its various applications in scientific research and industry, particularly due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonylresorcinol typically involves the alkylation of resorcinol with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of catalysts to enhance the reaction rate and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Nonylresorcinol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nonylresorcinol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Nonylresorcinol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site. This inhibition leads to a decrease in melanin production, making it useful in cosmetic applications for skin lightening .

Comparison with Similar Compounds

Uniqueness of 4-Nonylresorcinol: this compound stands out due to its longer alkyl chain, which imparts unique hydrophobic properties. This makes it particularly effective in applications where longer alkyl chains are beneficial, such as in the formulation of certain industrial products and in enhancing the stability of emulsions .

Properties

CAS No.

18979-67-4

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

4-nonylbenzene-1,3-diol

InChI

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-9-13-10-11-14(16)12-15(13)17/h10-12,16-17H,2-9H2,1H3

InChI Key

RVHJRIXOUQNFIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C=C(C=C1)O)O

Origin of Product

United States

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